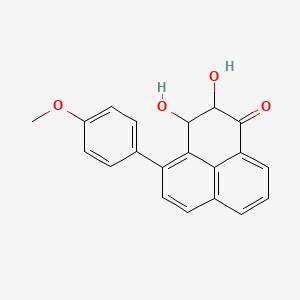
2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. 2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one can be found in fruits. This makes 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one a potential biomarker for the consumption of this food product.
2,3-dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is an ortho- and peri-fused tricyclic hydrocarbon.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis from Eichhornia crassipes : The synthesis of 8-Phenylphenalenones, including compounds structurally related to 2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one, was achieved using Eichhornia crassipes (water hyacinth). This process involved a series of reactions starting from 2-methoxynaphthalene, highlighting the compound's synthetic accessibility from natural sources (Ospina et al., 2016).
Synthesis and Application in Natural Products : 4-Methoxy-1H-phenalen-1-one, a subunit found in various natural products, was synthesized starting from 2-methoxynaphthalene. This work demonstrates its importance in the synthesis of complex natural products, particularly those found in the Musa phytoalexins family (Nanclares et al., 2008).
Phytochemical Investigation of Water Hyacinth : In a study investigating water hyacinth, phenylphenalenes structurally similar to the target compound were isolated. These compounds may play a role in allelopathic interactions with neighboring plants, indicating potential ecological applications (Wang, Cai, & Luo, 2011).
Biological Activities and Applications
Radical Scavenging Capacity : A study on 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, closely related to the compound , demonstrated significant radical scavenging capacity. This suggests potential antioxidant applications for similar compounds (Duque et al., 2013).
Activity Against Mycosphaerella fijiensis : Research on phenalenone-type compounds from Musa acuminata var. "Yangambi km 5" showed significant activity against Mycosphaerella fijiensis, a plant pathogen. This indicates potential applications in plant protection and pest management (Otálvaro et al., 2007).
Other Applications
- Pyridyl Substituted Derivatives : The synthesis of pyridyl substituted derivatives connected to related compounds showed properties like aggregation enhanced emission and multi-stimuli-responsive behavior. These findings suggest applications in material sciences, particularly in luminescence and sensory materials (Srivastava et al., 2017).
Propriétés
Numéro CAS |
159853-37-9 |
|---|---|
Nom du produit |
2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one |
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2,3-dihydroxy-4-(4-methoxyphenyl)-2,3-dihydrophenalen-1-one |
InChI |
InChI=1S/C20H16O4/c1-24-13-8-5-11(6-9-13)14-10-7-12-3-2-4-15-16(12)17(14)19(22)20(23)18(15)21/h2-10,19-20,22-23H,1H3 |
Clé InChI |
GMMBTTCHJJMJKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O |
melting_point |
175-177°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



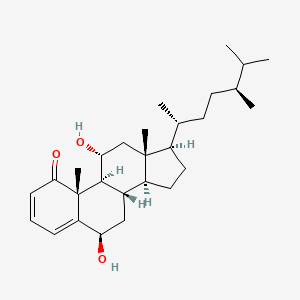
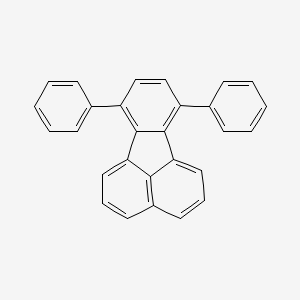

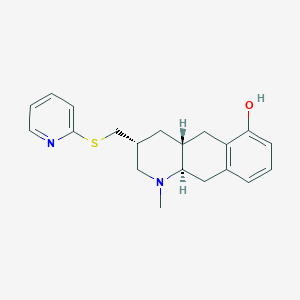
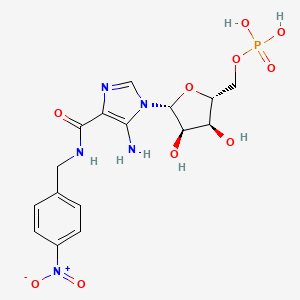
![hexyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1244990.png)
![[2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-iodophenyl]methanol](/img/structure/B1244991.png)
![(4R,5S,6S)-3-(2-cyanoethylsulfanyl)-4-[2-(diaminomethylideneamino)ethyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244993.png)
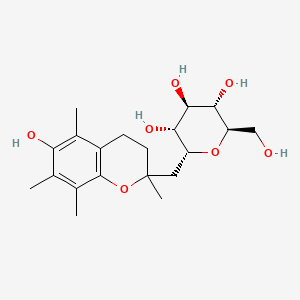
![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27R,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1244997.png)
![10-[3-[[(2S)-2-aminopentanoyl]amino]pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1245001.png)
![2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
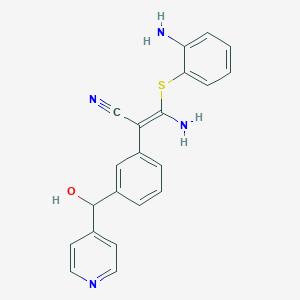
![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)